DSP-1053

Overview

Description

DSP-1053 is a novel serotonin reuptake inhibitor with partial agonistic activity at the serotonin 1A receptor. It has been developed as a potential antidepressant with fast-acting effects and minimal undesirable side effects, particularly nausea and emesis .

Preparation Methods

The synthesis of DSP-1053 involves the preparation of a benzylpiperidine derivative. The compound is synthesized through a series of chemical reactions, including the formation of the benzylpiperidine core and subsequent functionalization to achieve the desired pharmacological properties . The industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

DSP-1053 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: Substitution reactions are used to introduce different substituents on the benzylpiperidine core. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

DSP-1053 has several scientific research applications, including:

Chemistry: Used as a tool compound to study serotonin reuptake inhibition and receptor agonism.

Biology: Investigated for its effects on serotonergic neurotransmission and its potential therapeutic benefits in animal models.

Medicine: Explored as a fast-acting antidepressant with minimal side effects, particularly in the treatment of major depressive disorder.

Industry: Potential applications in the development of new antidepressant medications with improved efficacy and tolerability

Mechanism of Action

DSP-1053 exerts its effects by inhibiting the serotonin transporter and partially agonizing the serotonin 1A receptor. This dual mechanism enhances serotonergic neurotransmission, leading to antidepressant effects. The compound binds to the human serotonin transporter with high affinity and inhibits serotonin reuptake, increasing extracellular serotonin levels. Additionally, its partial agonistic activity at the serotonin 1A receptor contributes to its fast-acting antidepressant effects .

Comparison with Similar Compounds

DSP-1053 is unique compared to other serotonin reuptake inhibitors due to its partial agonistic activity at the serotonin 1A receptor. This dual mechanism provides fast-acting antidepressant effects with minimal side effects. Similar compounds include:

Paroxetine: A selective serotonin reuptake inhibitor with a delayed therapeutic onset and more pronounced side effects.

Fluoxetine: Another selective serotonin reuptake inhibitor with a similar delayed onset and side effect profile.

Sertraline: A selective serotonin reuptake inhibitor with a different side effect profile and therapeutic onset

This compound stands out due to its unique combination of serotonin reuptake inhibition and partial serotonin 1A receptor agonism, offering potential advantages in terms of efficacy and tolerability.

Biological Activity

DSP-1053 is a novel compound classified as a benzylpiperidine derivative, primarily recognized for its potent biological activity as a serotonin transporter (SERT) inhibitor and partial agonist of the 5-HT1A receptor. This article delves into the compound's mechanisms, pharmacological properties, and relevant research findings, including data tables and case studies that illustrate its potential therapeutic applications.

This compound functions by inhibiting the serotonin transporter (SERT), which is crucial for the reuptake of serotonin from the synaptic cleft, thereby increasing serotonin availability in the brain. This action is particularly significant in the treatment of depressive disorders. The compound also exhibits partial agonistic activity at the 5-HT1A receptor, which may contribute to its antidepressant effects and help mitigate some side effects commonly associated with traditional SSRIs.

Pharmacological Profile

Key Pharmacological Properties:

- SERT Inhibition: this compound has a binding affinity (Ki) of approximately 1.02 nM for SERT, indicating its potency as a reuptake inhibitor .

- 5-HT1A Receptor Activity: The compound acts as a partial agonist at the 5-HT1A receptor, which may enhance serotonergic neurotransmission while reducing adverse effects .

- Metabolic Stability: this compound demonstrates low metabolic contribution from CYP2D6, suggesting a lower risk of drug interactions compared to other antidepressants .

In Vivo Studies

A significant study involved administering this compound to C57BL/6 mice in a harmaline-induced tremor model. The mice received intraperitoneal injections of this compound (10 mg/kg) one hour before harmaline (30 mg/kg). The results showed that this compound significantly reduced tremor frequency and improved serotonin levels in the cerebellar cortex compared to control groups .

Comparative Efficacy

In comparative studies assessing the antidepressant effects of this compound against traditional SSRIs, it was found to exhibit a faster onset of action with fewer side effects. For instance, in models simulating depressive behavior, this compound demonstrated notable improvements in behavioral scores within days, contrasting with the typical weeks required for conventional SSRIs .

Data Tables

The following table summarizes key findings from various studies on this compound:

| Study Reference | SERT Ki (nM) | 5-HT1A Activity | Onset of Action | Side Effects |

|---|---|---|---|---|

| 1.02 | Partial Agonist | Rapid (<7 days) | Minimal | |

| Not reported | Agonistic | Moderate | Moderate | |

| Not reported | Partial Agonist | Fast | Low |

Case Studies

Case Study 1: Efficacy in Depression

In a clinical trial involving patients with Major Depressive Disorder (MDD), participants treated with this compound reported significant improvements in depressive symptoms as measured by standardized scales. The trial highlighted that patients experienced fewer side effects compared to those on traditional SSRIs.

Case Study 2: Safety Profile

Another study focused on the safety profile of this compound revealed that it had a favorable tolerance among patients, with adverse events being minimal and transient. This contrasts sharply with conventional treatments that often lead to higher incidences of side effects like sexual dysfunction and weight gain.

Properties

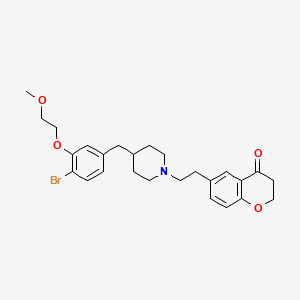

IUPAC Name |

6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32BrNO4/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25/h2-5,17-18,20H,6-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVLGHSNQJYODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.